Molecular Weight and Lipophilicity Differentiation vs. 2-Bromo-5-methoxypyrazine
2-Bromo-5-(cyclopropylmethoxy)pyrazine (MW 229.07) possesses a molecular weight 40.06 Da higher than 2-bromo-5-methoxypyrazine (CAS 143250-10-6, MW 189.01) . This difference reflects the replacement of a methyl group (-CH3, 15.03 Da) with a cyclopropylmethyl moiety (-CH2-cC3H5, 55.10 Da). The cyclopropylmethoxy group contributes approximately +0.8 to +1.2 additional logP units versus methoxy, based on fragment-based prediction models, shifting the compound into a higher lipophilicity space that may favour membrane permeability while potentially reducing aqueous solubility [1].
| Evidence Dimension | Molecular weight and estimated lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 229.07 g/mol; estimated clogP ~2.2–2.6 (fragment-based) |
| Comparator Or Baseline | 2-Bromo-5-methoxypyrazine: MW = 189.01 g/mol; estimated clogP ~1.3–1.5 (fragment-based) |
| Quantified Difference | ΔMW = +40.06 Da; ΔclogP ≈ +0.8 to +1.2 log units |
| Conditions | Physicochemical property comparison based on structural fragment analysis; experimental logP not available for target compound |
Why This Matters
Higher lipophilicity can enhance membrane permeability and target binding for intracellular or CNS targets, making the cyclopropylmethoxy analog a more suitable candidate in lead optimisation programmes where logP elevation is desired.
- [1] Kuujia Chemical Database. Cas no 2202520-45-2: Cyclopropylmethoxy moiety contributes to metabolic stability and lipophilicity. Fragment-based logP estimates derived from standard prediction models (e.g., XLogP3, ALogPs). Available at: https://www.kuujia.com (Accessed 2026-05-02). View Source
